Cas no 1020719-39-4 (10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major))
1020719-39-4 structure
Product Name:10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
CAS-Nr.:1020719-39-4
MF:C15H14N2O2
MW:258.308510303497
CID:893203
PubChem ID:45039026
Update Time:2025-06-08
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
- 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
- [2H4]-Licarbazepine
- 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-D4
- 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
- 10-Hydroxy-10,11-dihydrocarbamezepine-D4
- BIA 2-005-D4
- CTK8F3097
- GP 47779-D4
- Licarbazepine-D4
- 10-hydroxycarbaMazepine-D4
- 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide
- 5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy-
- J-000590
- 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- CS-0202672
- DTXSID30661926
- HY-108506S1
- AKOS030243189
- 1020719-39-4
- 10,11-Dihydro-10-hydroxy Carbamazepine-d4
- G13388
- 10,11-Dihydro-10-hydroxy CarbaMazepine-D4 (Major) SEE D449138
-
- Inchi: 1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
- InChI-Schlüssel: BMPDWHIDQYTSHX-DNZPNURCSA-N
- Lächelt: OC1C2C=CC=CC=2N(C(N)=O)C2C([2H])=C([2H])C([2H])=C([2H])C=2C1
Berechnete Eigenschaften
- Genaue Masse: 258.130634677g/mol
- Monoisotopenmasse: 258.130634677g/mol
- Isotopenatomanzahl: 4
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 347
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 66.6Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 186-189°C
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D449137-1mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 1mg |
$ 199.00 | 2023-09-07 | ||
| TRC | D449137-5mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 5mg |
$ 821.00 | 2023-09-07 | ||
| TRC | D449137-10mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 10mg |
$ 1389.00 | 2023-09-07 | ||
| TRC | D449137-25mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 25mg |
$ 2760.00 | 2023-04-14 | ||
| ChemScence | CS-0202672-5mg |
Licarbazepine-d4 |
1020719-39-4 | 5mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-1mg |
Licarbazepine-d4 |
1020719-39-4 | 1mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-25mg |
Licarbazepine-d4 |
1020719-39-4 | 25mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-10mg |
Licarbazepine-d4 |
1020719-39-4 | 10mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AA08281-1mg |
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy- |
1020719-39-4 | 1mg |
$314.00 | 2024-04-20 | ||
| A2B Chem LLC | AA08281-5mg |
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy- |
1020719-39-4 | 5mg |
$918.00 | 2024-04-20 |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Verwandte Literatur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
1020719-39-4 (10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge